REACTION_CXSMILES
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[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]([F:20])([F:19])[C:9]1[C:14]([C:15](OC)=[O:16])=[CH:13][N:12]=[CH:11][CH:10]=1>C1COCC1>[OH:16][CH2:15][C:14]1[CH:13]=[N:12][CH:11]=[CH:10][C:9]=1[C:8]([F:20])([F:7])[F:19] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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1.74 g
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Type
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reactant
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Smiles
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FC(C1=CC=NC=C1C(=O)OC)(F)F
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
|
C1CCOC1
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Type
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CUSTOM
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Details
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The mixture was stirred for 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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then carefully quenched with aqueous NaHCO3 (80 mL)
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2 (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
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OCC=1C=NC=CC1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |